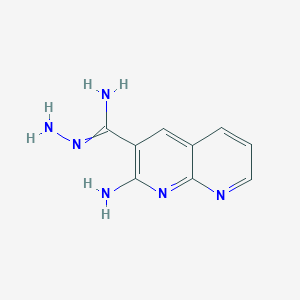![molecular formula C14H7NO2 B14608915 1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile CAS No. 58138-37-7](/img/structure/B14608915.png)
1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are characterized by multiple aromatic rings fused together, which contribute to their stability and unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile typically involves the reaction of indenyl radicals with vinylacetylene under high-temperature conditions. The reaction involves the formation of van-der-Waals complexes, followed by the addition of indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization .
Industrial Production Methods
化学反応の分析
Types of Reactions
1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydrocarbon derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products.
科学的研究の応用
1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of protein kinase CK2, a target for anticancer therapies.
Materials Science: Its unique aromatic structure makes it a candidate for the development of advanced materials with specific electronic properties.
Biological Studies: It can be used as a model compound to study the behavior of PAHs in biological systems and their potential effects on health.
作用機序
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile involves its interaction with specific molecular targets, such as protein kinase CK2. This interaction inhibits the kinase’s activity, which can disrupt various cellular processes and potentially lead to anticancer effects . The compound’s aromatic structure allows it to interact with the active site of the enzyme, blocking its function and preventing the phosphorylation of target proteins.
類似化合物との比較
Similar Compounds
1H-cyclopenta[b]naphthalene: Another PAH with a similar structure but lacking the dioxo and carbonitrile functional groups.
1,3-dioxo-2,3-dihydro-1H-indene: A related compound with a similar core structure but different substituents.
Uniqueness
1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and potential applications. Its ability to inhibit protein kinase CK2 sets it apart from other similar compounds, making it a valuable target for further research in medicinal chemistry and related fields.
特性
CAS番号 |
58138-37-7 |
|---|---|
分子式 |
C14H7NO2 |
分子量 |
221.21 g/mol |
IUPAC名 |
1,3-dioxocyclopenta[b]naphthalene-2-carbonitrile |
InChI |
InChI=1S/C14H7NO2/c15-7-12-13(16)10-5-8-3-1-2-4-9(8)6-11(10)14(12)17/h1-6,12H |
InChIキー |
CSBUMVGPYTUDID-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)

![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)

![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)






